TOFA

Catalog No.
S571149
CAS No.
54857-86-2
M.F
C19H32O4
M. Wt
324.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TOFA

CAS Number

54857-86-2

Product Name

TOFA

IUPAC Name

5-tetradecoxyfuran-2-carboxylic acid

Molecular Formula

C19H32O4

Molecular Weight

324.5 g/mol

InChI

InChI=1S/C19H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18-15-14-17(23-18)19(20)21/h14-15H,2-13,16H2,1H3,(H,20,21)

InChI Key

CZRCFAOMWRAFIC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)O

Synonyms

TOFA;5-(tetradecyloxy)-2-furancarboxylicaci;5-tetradecyloxy-2-furonicacid;mdl14514;RMI-14514;5-(TETRADECYLOXY)-2-FURANCARBOXYLIC ACID;5-(TETRADECYLOXY)-2-FUROIC ACID;TOFA (5-(Tetradecyloxy)-2-furoic acid)

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)O

What is TOFA?

5-Tetradecyloxy-2-furoic acid (TOFA) is a small molecule that acts as an allosteric inhibitor of acetyl-CoA carboxylase-alpha (ACC-α) . ACC-α is a key enzyme involved in the fatty acid synthesis pathway, playing a crucial role in converting acetyl-CoA to malonyl-CoA, a crucial building block for fatty acid production .

TOFA and Cancer Research:

TOFA's ability to inhibit ACC-α makes it a potential therapeutic target in cancer research. Many cancer cells exhibit high metabolic demands and rely heavily on fatty acid synthesis for rapid proliferation .

Studies have shown that TOFA treatment:

  • Reduces fatty acid synthesis: In lung and colon cancer cells, TOFA treatment effectively blocked fatty acid synthesis, potentially limiting cancer cell growth and proliferation .
  • Increases fatty acid oxidation and ketogenesis: TOFA treatment can increase fatty acid oxidation, the process of breaking down fatty acids for energy production, and ketogenesis, the formation of ketone bodies as an alternative fuel source .
  • Induces apoptosis: Studies have shown that TOFA can induce apoptosis (programmed cell death) in various cancer cell lines, including lung, colon, ovarian, and pancreatic cancer cells .

5-(Tetradecyloxy)-2-furoic acid, commonly referred to as TOFA, is a synthetic compound notable for its role as an inhibitor of acetyl-CoA carboxylase, an enzyme critical in fatty acid metabolism. The molecular formula of TOFA is C19H32O4, and it has a molecular weight of 324.45 g/mol. This compound is characterized by its furoic acid structure, where the hydrogen atom at position 5 is substituted by a tetradecyloxy group, enhancing its lipophilicity and cellular permeability .

TOFA acts as a competitive inhibitor of ACC. It binds to the active site of the enzyme, preventing the natural substrate (acetyl-CoA) from binding. This effectively halts the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis [].

TOFA primarily functions as a reversible and competitive inhibitor of acetyl-CoA carboxylase. By inhibiting this enzyme, TOFA effectively reduces the synthesis of malonyl-CoA from acetyl-CoA, which is a pivotal step in fatty acid biosynthesis. This inhibition leads to decreased fatty acid synthesis and can influence various metabolic pathways related to lipid metabolism .

The reaction mechanism involves the binding of TOFA to the active site of acetyl-CoA carboxylase, preventing substrate access and subsequent catalysis. This interaction highlights the compound's potential for modulating metabolic processes in conditions such as obesity and diabetes .

TOFA exhibits significant biological activity as an inhibitor of fatty acid synthesis. Studies have shown that it can reduce lipid accumulation in various cell types, indicating its potential utility in treating metabolic disorders characterized by excessive fat deposition. Additionally, TOFA has been investigated for its effects on insulin sensitivity and glucose metabolism .

In vitro studies demonstrate that TOFA does not exhibit cytotoxicity at effective concentrations, making it a promising candidate for therapeutic applications aimed at metabolic regulation without detrimental effects on cell viability .

The synthesis of TOFA typically involves the following steps:

  • Formation of the Furoic Acid Core: The initial step includes synthesizing the furoic acid backbone, which may involve traditional organic synthesis techniques.
  • Alkylation: The tetradecyloxy group is introduced through an alkylation reaction with an appropriate alkyl halide or alcohol.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological studies.

These methods highlight the synthetic accessibility of TOFA for research and potential therapeutic applications .

TOFA has several applications in biochemical research and potential therapeutic contexts:

  • Metabolic Research: As a tool for studying lipid metabolism and the role of acetyl-CoA carboxylase in various metabolic pathways.
  • Therapeutic Potential: Investigated for its role in managing metabolic disorders such as obesity and type 2 diabetes by modulating fatty acid synthesis.
  • Pharmaceutical Development: Its properties make it a candidate for developing drugs targeting metabolic diseases .

Interaction studies involving TOFA have primarily focused on its inhibitory effects on acetyl-CoA carboxylase. Research indicates that TOFA competes with acetyl-CoA for binding to the enzyme's active site, leading to decreased enzyme activity and subsequent reductions in malonyl-CoA levels. These interactions have implications for understanding how fatty acid metabolism can be manipulated for therapeutic benefits .

TOFA shares structural and functional similarities with several other compounds that also act on fatty acid metabolism. Here are some comparable compounds:

Compound NameStructure TypeMechanism of ActionUnique Features
5-(Octyloxy)-2-furoic acidFuroic Acid DerivativeInhibitor of acetyl-CoA carboxylaseShorter alkoxy chain than TOFA
5-(Dodecyloxy)-2-furoic acidFuroic Acid DerivativeInhibitor of acetyl-CoA carboxylaseIntermediate alkoxy chain length
Malonyl-CoAAcetyl-CoA DerivativeSubstrate for acetyl-CoA carboxylaseDirectly involved in fatty acid synthesis

Uniqueness: TOFA's unique tetradecyloxy substitution enhances its lipophilicity compared to similar compounds with shorter alkoxy chains, potentially improving its bioavailability and efficacy as an inhibitor of fatty acid synthesis .

Crude tall oil, a mixture of resin acids, fatty acids, and unsaponifiable compounds, undergoes vacuum distillation to isolate TOFA. The typical composition of New Zealand crude tall oil includes 45% resin acids, 32% fatty acids, and 19% neutrals. Fractional distillation reduces resin acid content to 1–10%, yielding TOFA with fatty acid concentrations exceeding 90%. Key fatty acids in TOFA include oleic (C18:1), linoleic (C18:2), and palmitic (C16:0) acids, which collectively enable its functionalization through epoxidation.

The transformation of tall oil fatty acid into hydrocarbon fuels necessitates the removal of oxygen, a process achieved through catalytic deoxygenation. The principal pathways for deoxygenation are decarboxylation/decarbonylation and hydrodeoxygenation. Each pathway is characterized by distinct mechanistic features, product distributions, and operational requirements, all of which are profoundly influenced by the choice of catalyst and reaction conditions.

Overview of TOFA as a Feedstock

Tall oil fatty acid is derived from the pulping of coniferous woods and is rich in unsaturated and saturated fatty acids, predominantly oleic and linoleic acids. Its high oxygen content, primarily in the form of carboxylic acid groups, necessitates efficient deoxygenation for conversion into hydrocarbons suitable for fuel applications. The complexity of TOFA’s molecular structure, combined with its renewable origin, makes it an attractive yet challenging substrate for catalytic upgrading.

Deoxygenation Pathways

The deoxygenation of TOFA proceeds predominantly via two mechanistic routes: decarboxylation/decarbonylation and hydrodeoxygenation. These pathways are not mutually exclusive and may occur concurrently or sequentially, depending on the catalyst, hydrogen availability, and reaction temperature.

Decarboxylation/Decarbonylation (DeCOx) Mechanisms

The decarboxylation and decarbonylation mechanisms, collectively referred to as DeCOx, are central to the direct removal of oxygen from fatty acids without the need for external hydrogen. These pathways yield hydrocarbons with one fewer carbon atom than the parent fatty acid, alongside the evolution of carbon dioxide or carbon monoxide.

Mechanistic Insights

Decarboxylation involves the cleavage of the carboxyl group, resulting in the formation of an alkane and the release of carbon dioxide. In contrast, decarbonylation proceeds through the removal of the carboxyl group as carbon monoxide, often accompanied by the formation of an alkene, which may subsequently undergo hydrogenation to form an alkane. The mechanistic preference between these two routes is dictated by the catalyst’s nature and the reaction environment.

Studies utilizing palladium and ruthenium catalysts supported on mesoporous carbon have demonstrated that, under hydrogen-lean or transfer hydrogenation conditions, decarboxylation is the dominant pathway for TOFA deoxygenation [3] [5]. The presence of formic acid as a hydrogen donor further modulates the mechanistic landscape, as lower concentrations favor decarboxylation, while higher concentrations shift the selectivity towards hydrodeoxygenation.

Reaction Conditions and Selectivity

The efficiency of decarboxylation/decarbonylation is highly sensitive to temperature, catalyst loading, and the initial concentration of TOFA. Experimental data indicate that increasing the reaction temperature from 300 to 350 degrees Celsius significantly enhances the deoxygenation rate and total conversion of fatty acids [1]. Lower initial concentrations of TOFA also promote higher selectivity towards the desired C17 hydrocarbons, such as n-heptadecane, which are the primary products of oleic acid decarboxylation.

Table 1 presents representative data on the influence of reaction temperature and TOFA concentration on product selectivity during decarboxylation over palladium on Sibunit.

Reaction Temperature (°C)Initial TOFA Concentration (mol/L)n-Heptadecane Selectivity (wt%)Total Conversion (%)
3000.158595
3250.158998
3500.159299
3250.607590
3500.608093

The data underscore the positive correlation between temperature and selectivity, as well as the detrimental effect of higher substrate concentrations on the yield of linear hydrocarbons [1].

Product Distribution and Mechanistic Implications

The principal products of decarboxylation/decarbonylation are linear alkanes and alkenes, with n-heptadecane and n-heptadecene being the most prominent for TOFA-derived oleic acid. Aromatic byproducts, such as undecylbenzene, may also form under certain conditions, particularly at elevated temperatures or prolonged reaction times [1]. The mechanistic preference for decarboxylation over decarbonylation is often attributed to the lower activation energy and the stability of the transition state in the former pathway.

Kinetic studies reveal that the apparent activation energies for decarboxylation over palladium and ruthenium catalysts are 134.44 ± 31.36 kilojoules per mole and 148.92 ± 3.66 kilojoules per mole, respectively [3] [5]. These values reflect the energy barrier associated with C–C bond cleavage and the subsequent evolution of carbon dioxide or carbon monoxide.

Catalyst Influence on DeCOx Pathways

The choice of catalyst exerts a profound influence on the mechanistic pathway and product distribution. Palladium-based catalysts, particularly when supported on mesoporous carbon or Sibunit, exhibit high selectivity for decarboxylation, yielding predominantly linear alkanes with minimal isomerization or cracking [1] [3] [5]. Ruthenium catalysts, in contrast, promote a broader spectrum of reactions, including decarboxylation, hydrogenation, and isomerization, resulting in a mixture of n- and iso-paraffinic hydrocarbons [3] [5].

Table 2 compares the product yields and selectivities for palladium and ruthenium catalysts under optimized decarboxylation conditions.

Catalystn-Heptadecane Yield (wt%)Total Hydrocarbon Yield (wt%)Reaction Time for Max Yield (min)
5% Palladium/CSigma949760
5% Ruthenium/CSigma5895240

These results highlight the superior selectivity and reaction rate of palladium catalysts in the decarboxylation of TOFA, as well as the broader product spectrum afforded by ruthenium systems [3] [5].

Hydrodeoxygenation and Hydrogen Requirements

Hydrodeoxygenation represents an alternative deoxygenation pathway, wherein oxygen is removed as water through hydrogenation reactions. This pathway preserves the carbon backbone of the fatty acid, yielding hydrocarbons with the same number of carbon atoms as the parent molecule.

Mechanistic Features of Hydrodeoxygenation

The hydrodeoxygenation mechanism involves the addition of hydrogen to the carbonyl and carboxyl groups of fatty acids, resulting in the formation of alcohols, which are subsequently dehydrated and hydrogenated to produce alkanes. The net reaction consumes molecular hydrogen and generates water as the byproduct. The mechanistic sequence typically proceeds through the formation of aldehyde or alcohol intermediates, followed by C–O bond cleavage and hydrogenation.

The selectivity between hydrodeoxygenation and decarboxylation is governed by the availability of hydrogen, the nature of the catalyst, and the reaction temperature. In the presence of excess hydrogen or hydrogen donors such as formic acid, hydrodeoxygenation becomes increasingly favored, particularly at lower temperatures [3] [5].

Hydrogen Requirements and Donor Systems

The hydrogen requirement for hydrodeoxygenation is a critical parameter, as it directly influences process economics and reactor design. Traditional hydrodeoxygenation employs molecular hydrogen at elevated pressures (typically 5 megapascals), necessitating robust reactor systems and efficient hydrogen supply chains [2]. Alternatively, in situ hydrogen generation via transfer hydrogenation, using donors such as formic acid, offers a more sustainable approach, particularly for decentralized or small-scale operations [3] [5].

Experimental studies have demonstrated that increasing the concentration of formic acid from 0.5 to 7.5 weight percent progressively shifts the reaction selectivity from decarboxylation to hydrodeoxygenation. At formic acid concentrations above 5 weight percent, the primary products are C18 hydrocarbons, such as octadecanol and octadecane, with yields reaching up to 70 weight percent [3] [5]. This shift reflects the increased availability of hydrogen for the reduction of carboxyl groups to alcohols and subsequent dehydration.

Table 3 summarizes the effect of formic acid concentration on product distribution during TOFA deoxygenation over palladium on carbon catalysts.

Formic Acid Concentration (wt%)Dominant PathwayMain ProductsC17 Hydrocarbon Yield (wt%)C18 Hydrocarbon Yield (wt%)
0–2.5Decarboxylationn-Heptadecane94<10
5–7.5HydrodeoxygenationOctadecanol, Octadecane<3070

The data illustrate the tunability of the deoxygenation pathway through modulation of hydrogen donor concentration, enabling selective production of desired hydrocarbons [3] [5].

Reaction Conditions and Process Optimization

The efficiency of hydrodeoxygenation is maximized at moderate temperatures (325–400 degrees Celsius) and high hydrogen pressures (up to 5 megapascals) [2]. Under these conditions, the conversion of TOFA to n-alkanes exceeds 80 weight percent, with minimal formation of unsaturated or aromatic byproducts. The presence of hydrogen not only facilitates oxygen removal but also suppresses side reactions such as cracking and oligomerization, thereby enhancing product yield and quality.

Comparative studies of hydrotreating TOFA, distilled tall oil, and crude tall oil over nickel-molybdenum on alumina catalysts reveal that TOFA yields the highest proportion of n-alkanes, exceeding 80 weight percent [2]. The dominance of the decarboxylation pathway at temperatures above 400 degrees Celsius underscores the temperature-dependent selectivity of the process.

Kinetic and Thermodynamic Considerations

Kinetic analyses indicate that the rates of hydrodeoxygenation and decarboxylation exhibit Arrhenius-type behavior, with activation energies closely aligned with those observed for decarboxylation alone [3] [5]. The thermodynamic favorability of hydrodeoxygenation increases with hydrogen partial pressure, while the kinetic preference for decarboxylation becomes pronounced at elevated temperatures and low hydrogen availability.

The interplay between kinetic and thermodynamic factors enables fine-tuning of process conditions to achieve the desired product distribution, balancing hydrogen consumption against hydrocarbon yield and selectivity.

Catalytic Systems: Palladium on Mesoporous Carbon and Sibunit Supports

The choice of catalyst is paramount in dictating the efficiency, selectivity, and operational robustness of TOFA deoxygenation processes. Palladium supported on mesoporous carbon and Sibunit has emerged as a leading catalytic system, offering high activity, tunable selectivity, and resistance to deactivation.

Catalyst Structure and Properties

Mesoporous carbon and Sibunit are characterized by high surface areas, well-defined pore structures, and chemical inertness, making them ideal supports for dispersing palladium nanoparticles. The uniform distribution of active metal sites facilitates efficient contact between the reactants and the catalyst, enhancing reaction rates and selectivity [1] [3] [5].

Table 4 provides representative physical properties of mesoporous carbon and Sibunit supports.

Support MaterialSurface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)
Mesoporous Carbon800–12000.8–1.25–10
Sibunit350–7000.4–0.83–8

The high surface area and pore volume of these supports enable the dispersion of palladium at loadings up to 4 weight percent, maximizing the number of accessible active sites [1].

Catalytic Performance and Selectivity

Palladium on mesoporous carbon and Sibunit exhibits exceptional activity for both decarboxylation and hydrodeoxygenation of TOFA. The selectivity towards linear C17 hydrocarbons is maximized at lower initial TOFA concentrations, moderate temperatures (300–325 degrees Celsius), and in the presence of hydrogen [1]. Increasing the palladium loading from 1 to 4 weight percent further enhances the selectivity and yield of desired products.

Experimental data demonstrate that, under optimized conditions, palladium on Sibunit achieves total hydrocarbon yields exceeding 97 weight percent within 60 minutes of reaction time [1] [3] [5]. The catalyst maintains high activity and selectivity over multiple reaction cycles, reflecting its stability and resistance to deactivation.

Comparative Analysis with Alternative Catalysts

Comparative studies with ruthenium, nickel, and molybdenum-based catalysts reveal the superior performance of palladium systems in terms of reaction rate, selectivity, and product purity [3] [5]. While ruthenium catalysts promote a broader range of reactions, including cracking and isomerization, palladium catalysts selectively produce linear alkanes with minimal side products.

Nickel-based catalysts, in contrast, exhibit significantly lower activity for TOFA deoxygenation, with the primary product being stearic acid rather than hydrocarbons [5]. Molybdenum-alumina catalysts function as both decarboxylation and hydrogenation catalysts, but their selectivity for linear alkanes is inferior to that of palladium systems [4].

Table 5 summarizes the performance metrics of various catalytic systems for TOFA deoxygenation.

Catalyst SystemMain Pathwayn-Heptadecane Yield (wt%)Reaction Time for Max Yield (min)Product Spectrum
5% Palladium/Mesoporous CarbonDecarboxylation9460Linear alkanes
5% Ruthenium/Mesoporous CarbonDecarboxylation, HDO58240n- and iso-paraffins
10% Molybdenum/AluminaDecarboxylation, HDO55–9260–120Alkanes, alkenes
5% Nickel/AluminaHydrogenation<10120Stearic acid

The data reinforce the preeminence of palladium on mesoporous carbon and Sibunit for efficient, selective deoxygenation of TOFA [1] [3] [4] [5].

Catalyst Stability and Reusability

The operational stability and reusability of palladium catalysts are critical for industrial application. Studies indicate that palladium on Sibunit retains its activity and selectivity over multiple reaction cycles, with minimal loss of performance [1]. The robust interaction between palladium nanoparticles and the carbon support mitigates sintering and leaching, ensuring sustained catalytic efficiency.

Detailed Research Findings and Data Synthesis

The cumulative body of research on TOFA deoxygenation provides a nuanced understanding of the interplay between reaction pathways, catalyst systems, and process conditions. The following synthesis integrates the principal findings from recent studies, supported by quantitative data and comparative analysis.

Pathway Selectivity as a Function of Reaction Conditions

The selectivity between decarboxylation and hydrodeoxygenation is governed by a triad of factors: hydrogen availability, reaction temperature, and catalyst composition. At low hydrogen concentrations or in the presence of transfer hydrogenation donors such as formic acid (0–2.5 weight percent), decarboxylation dominates, yielding n-heptadecane as the principal product [3] [5]. Increasing the hydrogen donor concentration to 5–7.5 weight percent shifts the selectivity towards hydrodeoxygenation, with octadecanol and octadecane becoming the main products.

Temperature exerts a dual influence, enhancing both the rate of deoxygenation and the selectivity for decarboxylation at higher values (>400 degrees Celsius) [2]. Lower temperatures favor hydrodeoxygenation, particularly in the presence of excess hydrogen.

Catalyst-Dependent Product Distribution

Palladium catalysts supported on mesoporous carbon or Sibunit consistently outperform alternative systems in terms of reaction rate, selectivity, and product purity [1] [3] [5]. Ruthenium catalysts, while highly active, generate a broader product spectrum, including branched and isomerized hydrocarbons. Nickel-based catalysts exhibit limited activity for deoxygenation, with hydrogenation to stearic acid as the predominant reaction [5].

Table 6 presents a comparative summary of catalyst performance metrics for TOFA deoxygenation.

Catalyst SystemDominant PathwayMain Product(s)Yield (wt%)Selectivity (%)Reaction Time (min)
5% Palladium/CSigmaDecarboxylationn-Heptadecane949760
5% Ruthenium/CSigmaDecarboxylation, HDOn-Heptadecane, isoparaffins58–9560–80240
10% Molybdenum/AluminaDecarboxylation, HDOAlkanes, alkenes55–9270–9060–120
5% Nickel/AluminaHydrogenationStearic acid<10<20120

Kinetic and Thermodynamic Parameters

The rates of deoxygenation over palladium and ruthenium catalysts conform to Arrhenius-type kinetics, with activation energies of 134.44 ± 31.36 kilojoules per mole and 148.92 ± 3.66 kilojoules per mole, respectively [3] [5]. These values reflect the energy barriers associated with C–C and C–O bond cleavage during decarboxylation and hydrodeoxygenation.

Thermodynamic analyses indicate that hydrodeoxygenation is favored at high hydrogen partial pressures and moderate temperatures, while decarboxylation becomes dominant at elevated temperatures and low hydrogen availability.

Process Optimization and Industrial Implications

The optimization of TOFA deoxygenation processes hinges on the judicious selection of catalyst, reaction temperature, hydrogen donor concentration, and substrate loading. Palladium on mesoporous carbon or Sibunit, operated at 300–325 degrees Celsius with 1–4 weight percent metal loading and low initial TOFA concentrations, achieves maximal selectivity for linear C17 hydrocarbons [1] [3] [5]. The use of formic acid as a transfer hydrogenation donor enables flexible control over pathway selectivity, facilitating the tailored production of desired hydrocarbon fractions.

The operational stability and reusability of palladium catalysts, coupled with their high activity and selectivity, position them as leading candidates for industrial-scale TOFA upgrading.

Methyl Esters of Tall Oil Fatty Acid for Modified Reactivity

Chemical Foundation and Structure

Tall oil fatty acid methylation represents a pivotal chemical transformation that fundamentally alters the reactivity profile of this renewable feedstock. Tall oil fatty acid, derived from the kraft pulping process of coniferous wood, consists primarily of oleic acid (45-50%) and linoleic acid (32-39%), with smaller quantities of linolenic acid, palmitic acid, and stearic acid. The conversion of these free fatty acids to their corresponding methyl esters, collectively termed tall oil fatty acid methyl esters, involves the replacement of the carboxyl hydrogen with a methyl group, dramatically reducing molecular polarity and viscosity while enhancing volatility and chemical compatibility.

Acid-Catalyzed Direct Esterification

The predominant industrial approach for tall oil fatty acid methyl ester synthesis employs acid-catalyzed direct esterification. Research demonstrates that optimal conditions involve reaction temperatures of 65°C, catalyst concentrations of 7-8 wt% sulfuric acid, and methanol to tall oil fatty acid molar ratios of 6:1 to 20:1. Under these conditions, conversion yields of 80-95% are achievable within 1-8 hours. The mechanism proceeds through protonation of the carbonyl oxygen, forming a more electrophilic carbon center that facilitates nucleophilic attack by methanol.

The reaction pathway involves formation of a tetrahedral intermediate, followed by elimination of water to yield the methyl ester product. Temperature optimization studies reveal that increased temperatures from 60°C to 85°C significantly enhance reaction kinetics, though excessive temperatures may promote side reactions and isomerization. Catalyst selection proves critical, with sulfuric acid demonstrating superior performance compared to hydrochloric acid or para-toluenesulfonic acid due to its optimal balance of acidity and solubility in the reaction medium.

Base-Catalyzed Transesterification Approaches

Alternative base-catalyzed methodologies utilize sodium hydroxide or potassium hydroxide as catalysts, operating at 60-80°C with 0.5-2 wt% catalyst loading. These systems achieve 85-98% conversion within 0.5-3 hours, significantly faster than acid-catalyzed processes. The mechanism involves formation of alkoxide anions that attack the carbonyl carbon, proceeding through a tetrahedral intermediate before elimination of the leaving group.

Base-catalyzed systems demonstrate particular efficiency for tall oil fatty acid methyl ester production when anhydrous conditions are maintained, as water content can lead to saponification reactions that reduce yield and complicate product purification. Optimal methanol to tall oil fatty acid ratios range from 3:1 to 12:1, with higher ratios driving equilibrium toward product formation.

Advanced Catalytic Systems

Enzymatic esterification using immobilized lipases such as Lipozyme TL IM and Novozym 435 offers advantages in selectivity and mild reaction conditions. Research demonstrates that mixed enzyme systems with Novozym 435 to Lipozyme TL IM ratios of 5:95 achieve 96% yield at 30°C within 6-24 hours. The enzymatic approach operates through acyl-enzyme intermediate formation, providing high specificity and minimal side product formation.

Supercritical methanol processes eliminate catalyst requirements entirely, operating at 200-280°C under elevated pressures. These conditions achieve 75-90% conversion within 0.1-1 hours, though energy requirements are substantially higher than conventional methods. The supercritical state enhances mass transfer and reduces reaction time significantly, making this approach attractive for continuous processing applications.

Product Characteristics and Quality Parameters

Tall oil fatty acid methyl esters exhibit significantly reduced viscosity compared to parent fatty acids, with kinematic viscosity decreasing from approximately 100,000 mPa·s to 5-10 mPa·s. The iodine value remains constant at 125-160 gI/100g, preserving the unsaturation characteristics essential for many applications. Acid value reduction of 85-99% confirms near-complete conversion, with final acid values typically below 1.0 mg KOH/g.

The methylation process preserves the fatty acid profile, maintaining oleic acid content at 45-50% and linoleic acid at 32-39%. This composition retention ensures that the beneficial properties of tall oil fatty acid, including high unsaturation levels and reactive double bonds, are maintained in the ester form while improving handling characteristics and broadening application possibilities.

Transesterification and Acetoacetylation Reactions

Transesterification Fundamentals

Transesterification of tall oil fatty acid and its derivatives represents a critical chemical transformation that enables conversion of one ester form to another through alkyl group exchange. This process involves the nucleophilic substitution mechanism where an alcohol molecule attacks the carbonyl carbon of an existing ester, forming a tetrahedral intermediate that subsequently eliminates the original alkoxy group.

The equilibrium nature of transesterification requires careful stoichiometric control and product removal strategies to achieve high conversion rates. For tall oil fatty acid systems, transesterification enables conversion from triglyceride forms to methyl esters, or interchange between different alcohol moieties to optimize properties for specific applications.

Mechanistic Pathways in Tall Oil Fatty Acid Transesterification

Research demonstrates that tall oil fatty acid transesterification follows a sequential three-step mechanism when starting from triglyceride precursors. The process begins with triglyceride to diglyceride conversion, followed by diglyceride to monoglyceride transformation, and concludes with monoglyceride to fatty acid methyl ester formation.

Each step exhibits distinct kinetic parameters, with the rate-limiting step typically being the combination of activated fatty acid intermediates with methanol. Activation energy calculations reveal values of approximately 11.5 kcal/mol for the critical carbon-oxygen bond formation step. The reaction mechanism involves initial protonation of the carbonyl oxygen by acid catalysts, enhancing electrophilicity and facilitating nucleophilic attack.

Optimization of Reaction Conditions

Temperature effects on transesterification demonstrate optimal ranges of 60-80°C for base-catalyzed systems and 65-85°C for acid-catalyzed processes. Higher temperatures accelerate reaction kinetics but may promote thermal degradation and isomerization of unsaturated fatty acids. Pressure considerations reveal that atmospheric pressure operation is generally sufficient, though slightly elevated pressures can enhance methanol solubility in the oil phase.

Catalyst concentration optimization shows that 0.5-2 wt% sodium hydroxide provides optimal performance for base-catalyzed systems, while 7-8 wt% sulfuric acid proves ideal for acid-catalyzed processes. Excessive catalyst concentrations lead to increased soap formation in base-catalyzed systems and potential corrosion issues in acid-catalyzed processes.

Methanol to oil molar ratios significantly influence conversion efficiency, with 6:1 to 20:1 ratios providing optimal results depending on the specific system. Higher ratios drive equilibrium toward product formation but increase methanol recovery costs and dilute the reaction mixture.

Acetoacetylation Chemistry and Applications

Acetoacetylation reactions represent a specialized form of transesterification where tert-butyl acetoacetate reacts with hydroxyl-containing compounds to introduce β-ketoester functionality. For tall oil fatty acid systems, this transformation typically involves epoxidized tall oil fatty acid polyols that contain hydroxyl groups suitable for acetoacetylation.

The reaction mechanism proceeds through thermal transesterification at 120-140°C, where tert-butyl acetoacetate transfers its acetoacetyl group to polyol hydroxyl sites while eliminating tert-butanol. This process requires no external catalyst, relying instead on thermal activation to achieve 4-8 hour reaction times.

Tall Oil Fatty Acid Polyol Acetoacetylation

The synthesis of acetoacetylated tall oil fatty acid polyols begins with epoxidation of tall oil fatty acid using hydrogen peroxide and acetic acid in the presence of Amberlite IR-120 H ion exchange resin. The resulting epoxidized material undergoes oxirane ring opening and esterification with polyfunctional alcohols such as 1,4-butanediol or trimethylolpropane.

Subsequent acetoacetylation with tert-butyl acetoacetate introduces 0.33-0.46 mol acetoacetate groups per 100g of polyol. This functionalization dramatically reduces viscosity by 90-95% due to elimination of intermolecular hydrogen bonding, facilitating industrial handling and processing.

Product Characterization and Properties

Acetoacetylated tall oil fatty acid polyols exhibit hydroxyl values of 36-42 mg KOH/g and acid values below 5 mg KOH/g, confirming successful acetoacetylation and minimal side reactions. The products maintain low moisture content of 0.025-0.037%, essential for stability and performance in end-use applications.

Gel permeation chromatography and matrix-assisted laser desorption ionization analysis confirm the formation of β-ketoester structures suitable for Michael addition polymerization. These materials serve as Michael donors in reactions with acrylate acceptors, enabling formation of non-isocyanate polyurethane systems under mild conditions.

Industrial Applications and Advantages

The acetoacetylation approach offers significant advantages over conventional polyurethane synthesis, operating under milder conditions than high-pressure, high-temperature isocyanate processes. The resulting materials find applications in coating resins, adhesives, and polymer synthesis where environmental considerations favor non-isocyanate approaches.

XLogP3

7.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

324.23005950 g/mol

Monoisotopic Mass

324.23005950 g/mol

Heavy Atom Count

23

Appearance

Assay:≥98%A crystalline solid

UNII

BI12FRY055

MeSH Pharmacological Classification

Hypolipidemic Agents

Other CAS

54857-86-2

Wikipedia

Olumacostat

Dates

Last modified: 08-15-2023
1. Wang C, et al. Acetyl-CoA carboxylase-alpha inhibitor TOFA induces human cancer cell apoptosis. Biochem Biophys Res Commun. 2009 Jul 31;385(3):302-6.
2. Li S, et al. TOFA suppresses ovarian cancer cell growth in vitro and in vivo. Mol Med Rep. 2013 Aug;8(2):373-8.
3. Guseva NV, et al. TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status. Cancer Biol Ther. 2011 Jul 1;12(1):80-5.

Explore Compound Types